molecular formula C7H13NO3S B13250497 1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate

1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate

Cat. No.: B13250497
M. Wt: 191.25 g/mol
InChI Key: FICMZJMRWMBUCS-UHFFFAOYSA-N
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Description

1-Azabicyclo[221]heptan-4-yl methanesulfonate is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate typically involves the reaction of 1-Azabicyclo[2.2.1]heptane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The bicyclic structure provides rigidity and specificity in binding to biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    1-Azabicyclo[2.2.1]heptane: Lacks the methanesulfonate group, making it less reactive in substitution reactions.

    2-Azabicyclo[2.2.1]heptane: Similar bicyclic structure but with the nitrogen atom in a different position, leading to different chemical properties.

    8-Azabicyclo[3.2.1]octane: A larger bicyclic structure with different reactivity and applications.

Uniqueness

1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its reactivity in substitution reactions. The bicyclic structure also provides rigidity, making it a valuable building block in the synthesis of complex molecules.

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

1-azabicyclo[2.2.1]heptan-4-yl methanesulfonate

InChI

InChI=1S/C7H13NO3S/c1-12(9,10)11-7-2-4-8(6-7)5-3-7/h2-6H2,1H3

InChI Key

FICMZJMRWMBUCS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC12CCN(C1)CC2

Origin of Product

United States

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